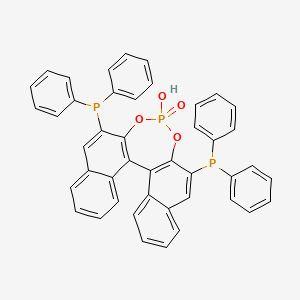

(R)-3,3'-双(二苯基膦基)-1,1'-联萘-2,2'-二基氢磷酸

描述

Dihydrogen phosphate is an inorganic ion with the formula [H2PO4]−. Phosphates occur widely in natural systems .

Synthesis Analysis

Phosphorus-centered radicals, such as those found in phosphites, are synthesized by electrochemical oxidation of diphenyldithiophosphinic acid, featuring the cleavage of a P–S single bond and a sulfur radical addition reaction . Phosphates and phosphites can also be synthesized by esterification, hydrolysis, and oxidation .

Molecular Structure Analysis

Phosphate is an integral part of the molecular backbone of DNA and RNA, constituting the linkage by which the monomeric units are connected . The valence structure of phosphates involves phosphorous bound to four oxygen atoms forming three single and one double bond .

Chemical Reactions Analysis

Phosphorus-centered radicals are key intermediates in important processes of phosphorus–carbon bond formation . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .

Physical And Chemical Properties Analysis

Phosphorus-containing compounds have a huge synthetic potential because of their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . Phosphorus-centered radicals have unusual physical properties .

科学研究应用

催化性质和应用

该化合物是一种不对称烯丙基化醛类与有机锌化合物催化剂,生成结构上具有价值的基序,例如木脂素天然产物的先驱物。详细的研究表明,其作用模式与其硼酸类似物不同,其中磷酸盐充当路易斯酸性锌离子的抗衡离子(Hartmann 等,2020)。此外,它用于炔烃的催化对映选择性氢胺化-氢芳基化,其中炔烃系链中羟基的存在对于高产率和对映选择性至关重要(Shinde 等,2015)。

发光特性

在发光研究中,具有庞大三苯基甲硅烷基侧基的联萘衍生物在近紫外区域显示出圆偏振发光 (CPL)。CPL 和圆二色性 (CD) 信号中的符号反转由这些庞大基团旋转 C2 轴的可能性决定(Sato 等,2016)。

多相催化和双相催化

含有 BINAP 的 Ru(II) 催化剂的多相化已通过在 AlPO4 载体上共价连接实现,在手性底物的氢化反应中表现出高对映选择性和可重复使用性。这种方法在催化剂回收和处理方面提供了优势(Bautista 等,2006)。此外,一种利用离子液体中磺化 BINAP 的水溶性铑配合物的双相催化体系已在乙酸乙烯不对称加氢甲酰化和二甲基衣康酸氢化反应中显示出前景,具有良好的重复利用潜力并保持对映选择性和区域选择性(Deng 等,2007)。

未来方向

Phosphorus-centered radicals, including those found in phosphites, have been recognized as a powerful and stable tool for the synthesis of various organophosphorus compounds . Future research may focus on the generation of highly reactive phosphorus radicals and their involvement in synthesis reactions .

属性

IUPAC Name |

(16-diphenylphosphanyl-13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H31O4P3/c45-51(46)47-43-39(49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)48-51)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30H,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKWMNVGVPJEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6P(C8=CC=CC=C8)C9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H31O4P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

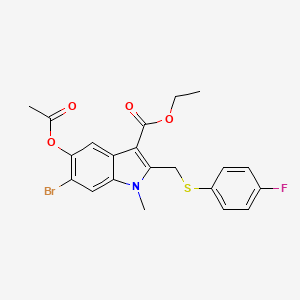

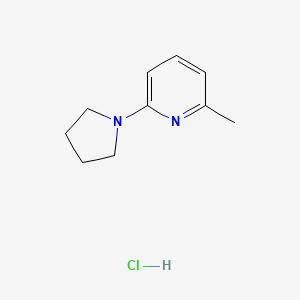

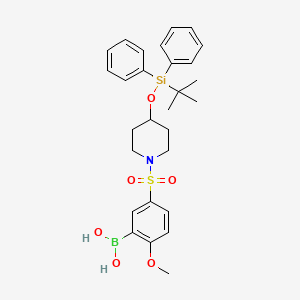

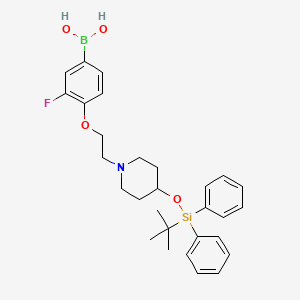

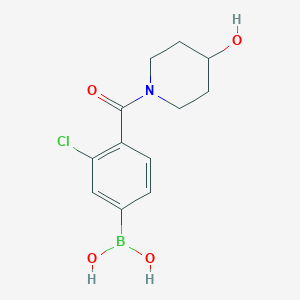

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。